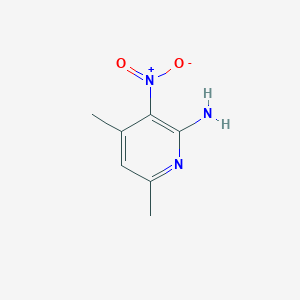

4,6-Dimethyl-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDWNSISXBATQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305389 | |

| Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-23-2 | |

| Record name | 4,6-Dimethyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22934-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170629 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022934232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22934-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine, a key intermediate in the development of various pharmaceutical agents. Recognizing the challenges associated with direct nitration of the 2-amino-4,6-dimethylpyridine scaffold, this document details a robust and regioselective multi-step synthetic pathway. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Introduction: The Significance of 4,6-Dimethyl-3-nitropyridin-2-amine

Substituted nitropyridines are a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of biologically active molecules.[1] The title compound, 4,6-dimethyl-3-nitropyridin-2-amine, is a crucial building block in the synthesis of therapeutic agents, particularly in the development of enzyme inhibitors. Its structural motifs are found in molecules designed to target kinases and other key proteins implicated in various disease pathways. The strategic placement of the nitro and amino groups on the dimethylpyridine core allows for diverse functionalization, making it an invaluable intermediate for creating libraries of potential drug candidates.

The synthesis of this molecule, however, is not without its challenges. The direct electrophilic nitration of 2-amino-4,6-dimethylpyridine, the most apparent synthetic route, is plagued by a lack of regioselectivity, often leading to the preferential formation of the 5-nitro isomer. This guide, therefore, elucidates a more controlled and reliable multi-step approach to afford the desired 3-nitro isomer in high purity.

The Synthetic Challenge: Regioselectivity in the Nitration of 2-Aminopyridines

The direct nitration of 2-aminopyridine and its derivatives with a standard mixed acid (HNO₃/H₂SO₄) presents a significant regiochemical challenge. The interplay between the activating, ortho-para directing amino group and the deactivating effect of the pyridine ring nitrogen complicates the electrophilic aromatic substitution pattern. In many cases, nitration predominantly occurs at the 5-position. This preference can be attributed to a phenomenon described as "electric hindrance," where the repulsion between the positive charge of the nitronium ion and the protonated pyridine nitrogen in the transition state disfavors attack at the 3-position. Consequently, a more strategic approach is required to ensure the selective synthesis of the 3-nitro isomer.

A Strategic Multi-Step Synthesis Pathway

To circumvent the challenges of direct nitration, a three-step synthetic sequence is proposed. This pathway offers a more controlled and regioselective route to 4,6-dimethyl-3-nitropyridin-2-amine.

Figure 1: Proposed multi-step synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine.

Step 1: Synthesis of 2,6-Dimethyl-4-pyridone

The synthesis commences with the conversion of a pyrone precursor to a pyridone. 2,6-Dimethyl-4-pyridone can be efficiently synthesized from the readily available and inexpensive dehydroacetic acid.

-

Reaction Setup: In a high-pressure autoclave, combine dehydroacetic acid (1 equivalent) with a concentrated aqueous solution of ammonia (excess).

-

Reaction Conditions: Seal the autoclave and heat the mixture to 150-180 °C for 4-6 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The solid product is then collected by filtration.

-

Purification: The crude 2,6-dimethyl-4-pyridone can be purified by recrystallization from water or ethanol to yield a crystalline solid.

Step 2: Nitration of 2,6-Dimethyl-4-pyridone

With the pyridone scaffold in hand, the next step is the regioselective nitration at the 3-position. The pyridone tautomer directs the nitration to the positions ortho to the nitrogen, and the presence of the methyl groups further influences the regioselectivity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 2,6-dimethyl-4-pyridone (1 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 3: Chlorination of 2,6-Dimethyl-3-nitro-4-pyridone

The pyridone is then converted to the corresponding chloropyridine, which is an excellent substrate for the subsequent nucleophilic aromatic substitution.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2,6-dimethyl-3-nitro-4-pyridone (1 equivalent) with phosphorus oxychloride (excess, ~5-10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.

-

Work-up: After cooling to room temperature, carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Step 4: Amination of 2-Chloro-4,6-dimethyl-3-nitropyridine

The final step involves a nucleophilic aromatic substitution (SNA) reaction to replace the chloro group with an amino group.

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-4,6-dimethyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Amination: Add an excess of a saturated solution of ammonia in the chosen solvent.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully vent the vessel. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting solid residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 4,6-dimethyl-3-nitropyridin-2-amine, as a crystalline solid.

Characterization and Analytical Data

The identity and purity of the synthesized 4,6-dimethyl-3-nitropyridin-2-amine should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for 4,6-Dimethyl-3-nitropyridin-2-amine

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Yellow crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.65 (s, 1H, Ar-H), 6.15 (br s, 2H, NH₂), 2.50 (s, 3H, CH₃), 2.35 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.2, 155.8, 145.1, 122.5, 115.9, 24.1, 20.8 |

| Mass Spectrometry (ESI-MS) | m/z 168.07 [M+H]⁺ |

Note: Spectroscopic data is predicted based on closely related structures and standard chemical shift values. Actual experimental data should be acquired for confirmation.

Safety and Handling

The synthesis of 4,6-dimethyl-3-nitropyridin-2-amine involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

-

Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Phosphorus Oxychloride: This reagent is highly corrosive and reacts violently with water. It is also a lachrymator. Handle in a fume hood with appropriate PPE.

-

Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated area.

-

Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has outlined a reliable and regioselective multi-step synthesis for 4,6-dimethyl-3-nitropyridin-2-amine. By avoiding the problematic direct nitration of 2-amino-4,6-dimethylpyridine, this pathway provides a more controlled and reproducible method for obtaining the desired 3-nitro isomer in high purity. The detailed experimental protocols and discussion of the underlying chemical principles are intended to empower researchers in their efforts to synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2021 , 26(16), 4785. [Link]

-

Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine. PrepChem. [Link]

-

Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2002 , 58(7), 1425-1435. [Link]

Sources

An In-depth Technical Guide to 4,6-Dimethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethyl-3-nitropyridin-2-amine, a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its precursor, related analogues, and the general chemical behavior of 2-amino-3-nitropyridines to offer a detailed profile. This guide covers the compound's core chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its expected reactivity, and a discussion of its potential applications in drug discovery, drawing parallels with biologically active nitropyridine scaffolds. Safety and handling considerations are also addressed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction

The pyridine nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of chemical reactivity and biological activity. Among these, the 2-amino-3-nitropyridine scaffold is a particularly valuable building block in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring and provides a handle for further chemical transformations. The adjacent amino group can participate in various condensation and coupling reactions, making these compounds versatile intermediates for the synthesis of more complex heterocyclic systems.

This guide focuses on a specific derivative, 4,6-Dimethyl-3-nitropyridin-2-amine (CAS No. 22934-23-2). The incorporation of two methyl groups at the 4- and 6-positions is expected to influence its solubility, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs. This document aims to provide a detailed technical overview of its chemical properties, a proposed synthetic pathway, and its potential as a precursor for novel bioactive molecules.

Chemical and Physical Properties

| Property | Value | Source/Basis |

| CAS Number | 22934-23-2 | [1][2] |

| Molecular Formula | C₇H₉N₃O₂ | [1][3] |

| Molecular Weight | 167.17 g/mol | [1][3] |

| Appearance | Expected to be a yellow solid | Based on related compounds like 2-amino-4-methyl-3-nitropyridine[4] |

| Melting Point | Not available. The related 2-amino-4-methyl-3-nitropyridine has a melting point of 132-141 °C. | [4] |

| Boiling Point | Not available. Likely to decompose at high temperatures. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol, with limited solubility in water and nonpolar solvents. | General solubility of polar organic molecules. |

| pKa | The amino group is expected to be weakly basic due to the electron-withdrawing effect of the nitro group and the pyridine ring. | Chemical intuition based on structure. |

Synthesis and Characterization

A specific, detailed synthesis protocol for 4,6-dimethyl-3-nitropyridin-2-amine is not explicitly documented in the available literature. However, a plausible and efficient two-step synthesis can be devised starting from the commercially available 3-aminocrotononitrile. The first step involves the synthesis of the precursor, 2-amino-4,6-dimethylpyridine, followed by a regioselective nitration.

Synthetic Workflow

Caption: Proposed two-step synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine

This protocol is adapted from a patented procedure for the synthesis of 2-amino-4,6-dimethylpyridine.[5]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with acetic acid.

-

Addition of Reactant: While stirring, add 3-aminocrotononitrile to the acetic acid in portions at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. The resulting residue contains the intermediate, 6-amino-2,4-dimethyl-3-pyridinenitrile.

-

Hydrolysis and Decyanation: Carefully add the intermediate in portions to concentrated sulfuric acid. Heat the mixture to 160-180 °C for an extended period (e.g., 24 hours).

-

Quenching and Extraction: Cool the reaction mixture and cautiously quench by adding it to crushed ice. Neutralize the solution to a pH of 8-9 with a base (e.g., sodium hydroxide solution). Extract the aqueous layer multiple times with an organic solvent such as toluene or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure 2-amino-4,6-dimethylpyridine.[5]

Step 2: Nitration of 2-Amino-4,6-dimethylpyridine

This is a general procedure for the nitration of 2-aminopyridine derivatives.

-

Reaction Setup: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Substrate Addition: Slowly add the synthesized 2-amino-4,6-dimethylpyridine to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a low temperature (e.g., below 10 °C).

-

Reaction: Stir the reaction mixture at a low temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out of solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The crude 4,6-dimethyl-3-nitropyridin-2-amine can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Expected Spectroscopic Characterization

While experimental spectra for 4,6-dimethyl-3-nitropyridin-2-amine are not available, the expected key features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Proton: A singlet for the proton at the 5-position of the pyridine ring.

-

Methyl Protons: Two distinct singlets for the two methyl groups at the 4- and 6-positions.

-

Amino Protons: A broad singlet for the two protons of the amino group, which is exchangeable with D₂O.[6][7]

¹³C NMR Spectroscopy:

-

Signals for the six distinct carbon atoms of the pyridine ring. The carbons attached to the nitro and amino groups will be significantly shifted.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.[1][10]

-

N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively.[10]

-

C-N Stretching: Aromatic C-N stretching vibrations in the fingerprint region.[1]

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

Mass Spectrometry:

-

Molecular Ion Peak: An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (the nitrogen rule).[11][12]

-

Fragmentation: Common fragmentation patterns for nitroaromatic compounds would be expected, including the loss of NO, NO₂, and other small fragments. Alpha-cleavage adjacent to the amino group is also a possibility.[11][13]

Chemical Reactivity

The reactivity of 4,6-dimethyl-3-nitropyridin-2-amine is dictated by the interplay of its functional groups: the amino group, the nitro group, and the pyridine ring.

Caption: Key reactive sites of 4,6-Dimethyl-3-nitropyridin-2-amine.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl).[9] This would yield 4,6-dimethylpyridine-2,3-diamine, a valuable precursor for the synthesis of fused heterocyclic systems like imidazopyridines.

-

Reactions of the Amino Group: The 2-amino group can undergo a variety of reactions typical for aromatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents.

-

-

Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. However, the reactivity will be influenced by the electronic effects of the other substituents on the ring.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 4,6-dimethyl-3-nitropyridin-2-amine, the broader class of nitropyridine derivatives has shown significant promise in various therapeutic areas. The presence of the nitro group is known to be important for the biological activity of many compounds.[14]

-

Anticancer Activity: Many pyridine derivatives are known to possess anticancer properties.[15] For instance, certain substituted pyridines have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[16] The 4,6-dimethyl-3-nitropyridin-2-amine scaffold could serve as a starting point for the development of novel kinase inhibitors or other anticancer agents.

-

Antimicrobial Activity: Nitropyridine derivatives have also been explored for their antimicrobial effects.[14] The nitro group can be crucial for the antimicrobial action of certain compounds. The title compound could be a precursor for the synthesis of new antibacterial or antifungal agents.

The general workflow for evaluating the biological potential of such a compound is outlined below:

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Specific toxicology data for 4,6-dimethyl-3-nitropyridin-2-amine is not available. However, based on the safety data sheets of related amino- and nitro-substituted pyridines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Aminopyridine and nitropyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle it with appropriate care.

Conclusion

4,6-Dimethyl-3-nitropyridin-2-amine is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Although specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on the known chemistry of its constituent functional groups and related analogues. The plausible synthetic route, predicted chemical properties, and potential for biological activity make it a compelling target for further investigation. Researchers are encouraged to use this guide as a starting point for the synthesis, characterization, and exploration of the unique properties of this and related compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents. (n.d.).

-

Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes - Supporting Information. (n.d.). Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Retrieved from [Link]

-

Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mass fragmentation pattern for complexes 1-4 | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

-

4-Methyl-3-nitropyridin-2-amine - PMC - NIH. (n.d.). Retrieved from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. (n.d.). Retrieved from [Link]

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023, January 26). Retrieved from [Link]

-

2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166 - PubChem. (n.d.). Retrieved from [Link]

-

2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 22934-23-2|4,6-Dimethyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 4,6-Dimethyl-3-nitropyridin-2-amine , 95+% , 22934-23-2 - CookeChem [cookechem.com]

- 4. 2-Amino-4-methyl-3-nitropyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4,6-Dimethyl-3-nitropyridin-2-amine (CAS 22934-23-2): A Versatile Building Block in Modern Synthesis

Abstract: This document provides an in-depth technical overview of 4,6-Dimethyl-3-nitropyridin-2-amine (CAS: 22934-23-2), a highly functionalized heterocyclic compound. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in approximately 14% of FDA-approved N-heterocyclic drugs.[1] This guide elucidates the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of 4,6-Dimethyl-3-nitropyridin-2-amine. We explore its significant potential as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly in the fields of drug discovery and agrochemical development. The strategic arrangement of its amino, nitro, and dimethylpyridine functionalities offers a unique platform for constructing diverse molecular architectures, including kinase inhibitors and novel fused heterocyclic systems.

Core Compound Profile: Physicochemical and Spectroscopic Properties

4,6-Dimethyl-3-nitropyridin-2-amine is a trifunctional molecule whose synthetic utility is derived from the distinct reactivity of its amino group, nitro group, and the substituted pyridine core. Understanding its fundamental properties is crucial for its effective application in synthesis.

Physicochemical Data

The key physical and chemical properties are summarized below. Purity levels for commercially available reagents are typically high, ensuring reproducibility in synthetic applications.[2][3]

| Property | Value | Reference |

| CAS Number | 22934-23-2 | [4] |

| Molecular Formula | C₇H₉N₃O₂ | [3] |

| Molecular Weight | 167.17 g/mol | [3] |

| Appearance | Yellow to brown crystalline powder | [5] (inferred) |

| Purity | ≥95% | [3] |

| MDL Number | MFCD04112458 | [3] |

Spectroscopic Signature Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic/amine region and two in the alkyl region.

-

NH₂ Protons: A broad singlet, typically in the range of 5.0-7.0 ppm, which would disappear upon D₂O exchange. This is a classic confirmatory test for N-H protons.[9][10]

-

Aromatic Proton (H-5): A singlet expected downfield, likely >8.0 ppm. The electron-withdrawing effect of the adjacent nitro group and the ortho amino group, combined with the para methyl group, will significantly influence its chemical shift.

-

Methyl Protons (C4-CH₃ & C6-CH₃): Two sharp singlets, likely in the 2.3-2.8 ppm range. The different electronic environments at positions 4 and 6 will render them non-equivalent.[9]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals corresponding to each carbon atom.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (~110-160 ppm). The carbon atom attached to the nitro group (C-3) will be the most deshielded. Carbons bonded to nitrogen (C-2, C-6) will also be significantly downfield.

-

Methyl Carbons: Two signals in the aliphatic region, typically between 15-25 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretch: A primary amine will show a characteristic pair of sharp to medium bands around 3350 cm⁻¹ and 3450 cm⁻¹, corresponding to symmetric and asymmetric stretching modes, respectively.[9][10]

-

NO₂ Stretch: Two strong absorptions are expected for the nitro group: an asymmetric stretch near 1500-1550 cm⁻¹ and a symmetric stretch near 1300-1350 cm⁻¹.

-

C=C / C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-3-nitropyridines can present challenges regarding yield and regioselectivity.[11] A reliable method for preparing the target compound involves the direct nitration of the corresponding aminopyridine precursor, 2-amino-4,6-dimethylpyridine. This electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry.

Recommended Synthetic Protocol: Nitration of 2-Amino-4,6-dimethylpyridine

This protocol is adapted from the established synthesis of the closely related 2-amino-4-methyl-3-nitropyridine.[6] The causality behind this choice lies in its straightforward, single-step approach using common laboratory reagents.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-amino-4,6-dimethylpyridine (1 equivalent) in portions to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (typically a 1:1 v/v ratio).

-

Causality Note: Concentrated H₂SO₄ acts as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of side products.

-

-

Reaction Execution: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the product.

-

Neutralization: Neutralize the acidic solution slowly with a base (e.g., aqueous ammonia or sodium carbonate solution) until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4,6-Dimethyl-3-nitropyridin-2-amine as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine.

Chemical Reactivity and Synthetic Utility

The power of 4,6-Dimethyl-3-nitropyridin-2-amine as a synthetic intermediate stems from the orthogonal reactivity of its three key functional domains. This allows for selective transformations, making it a valuable precursor for creating molecular diversity.

Key Reaction Pathways

-

Reduction of the Nitro Group: The most common and impactful transformation is the reduction of the nitro group to a primary amine. This creates 4,6-dimethylpyridine-2,3-diamine, a vicinal diamine that is a critical precursor for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines.[12] Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

-

Reactions at the Amino Group: The 2-amino group behaves as a typical aromatic amine.[13] It can undergo:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions to form more complex diarylamines.[1][14]

-

Diazotization: Conversion to a diazonium salt, which can then be substituted via Sandmeyer-type reactions, although this can be complex on electron-deficient pyridine rings.

-

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions.[15] While there are no leaving groups like halogens on this specific molecule, this inherent activation is a key feature of the nitropyridine core and is exploited in related structures. For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic substitution is highly favored at the 2-position, ortho to the nitro group.[16]

Reactivity Map

Caption: Key reaction pathways of 4,6-Dimethyl-3-nitropyridin-2-amine.

Applications in Drug Discovery

Nitropyridines are indispensable precursors in the synthesis of biologically active compounds.[1][14] 4,6-Dimethyl-3-nitropyridin-2-amine serves as a key building block for scaffolds targeting a range of diseases. Its structural analogs are actively used in the development of novel therapeutics.

-

Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors used in oncology. The subsequent conversion of the nitro group to an amine allows for the construction of fused ring systems that can effectively bind to the ATP-binding pocket of various kinases. For example, a similar starting material, 2-amino-4-methyl-5-nitropyridine, is the starting point for synthesizing the DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648.[1][14]

-

Antimicrobial and Antiprotozoal Agents: The aminonitropyridine core is present in molecules with demonstrated antibacterial and antifungal activities.[1][17] The ability to functionalize the molecule at multiple sites allows for the fine-tuning of its activity and selectivity against various pathogens.

-

Agrochemicals: Beyond pharmaceuticals, related aminonitropyridine intermediates are used to manufacture herbicides and fungicides, highlighting the broad utility of this chemical class in protecting crops.[18][19]

Drug Discovery Workflow

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 22934-23-2 is not widely published, a robust safety protocol can be established based on data from structurally analogous aminonitropyridines and dimethylpyridines.[20][21][22]

| Hazard Category | Precautionary Measures |

| Health Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [21][22] |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[20] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[20][21] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[20] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[20] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

4,6-Dimethyl-3-nitropyridin-2-amine is a high-value, versatile chemical intermediate with significant applications in research and development, particularly for drug discovery and agrochemicals. Its trifunctional nature provides a robust platform for generating molecular complexity through well-established synthetic transformations. The ability to selectively modify the amino and nitro groups, coupled with the inherent properties of the pyridine core, makes it an essential tool for medicinal chemists aiming to synthesize novel kinase inhibitors, antimicrobials, and other biologically active heterocyclic compounds. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

-

Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Eureka. Retrieved from [Link]

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar. Retrieved from [Link]

-

Glazunov, A. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved from [Link]

-

Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

Bakke, J. (2004). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.

- Google Patents. (n.d.). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.

- Acros Organics. (2014). Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine.

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Retrieved from [Link]

-

National Institutes of Health. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet: A75706.

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]

-

National Institutes of Health. (2009). 4-Methyl-3-nitropyridin-2-amine. PMC. Retrieved from [Link]

-

ResearchGate. (2021). The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]

-

Chemical Papers. (2006). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Chemistry. Retrieved from [Link]

-

IndiaMART. (n.d.). 6 Methyl 3 Nitropyridin 2 Amine Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 22934-23-2 CAS Manufactory [chemicalbook.com]

- 3. 4,6-Dimethyl-3-nitropyridin-2-amine , 95+% , 22934-23-2 - CookeChem [cookechem.com]

- 4. 4,6-DIMETHYL-3-NITRO-PYRIDIN-2-YLAMINE | 22934-23-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 8. chempap.org [chempap.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

- 22. fishersci.com [fishersci.com]

A Multi-Modal Spectroscopic and Crystallographic Approach to the Structure Elucidation of 4,6-Dimethyl-3-nitropyridin-2-amine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical investigation is built. This guide presents a comprehensive, field-proven workflow for the structure elucidation of 4,6-Dimethyl-3-nitropyridin-2-amine, a representative of the scientifically significant nitropyridine class of compounds.[1][2] Moving beyond a simple recitation of techniques, this document details the strategic integration of mass spectrometry, advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and comparative X-ray crystallography data. Each step is rationalized to provide not just a protocol, but the expert-level causality behind the experimental choices, ensuring a self-validating and unassailable structural assignment.

The Elucidation Strategy: A Logic-Driven Workflow

The process of structure elucidation is not a linear checklist but a logical, iterative process of hypothesis generation, testing, and refinement.[3][4] Our approach begins with establishing the fundamental molecular formula, proceeds to map the covalent bonding framework, and culminates in confirming the three-dimensional arrangement of atoms.

Caption: Synthetic context and potential isomers.

Spectroscopic Blueprint: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the detailed map of the molecule's covalent framework. We employ a systematic approach, starting with 1D techniques to identify the basic components and progressing to 2D techniques to assemble them. [5][6]

1D NMR (¹H, ¹³C, DEPT-135): The Parts List

Based on the proposed structure and literature data on substituted nitropyridines, we can predict the expected NMR spectra. [7][8]

| Assignment | ¹H Prediction (ppm) | ¹³C Prediction (ppm) | DEPT-135 | Rationale |

|---|---|---|---|---|

| -NH₂ | ~7.0 (broad s) | - | N/A | Exchangeable protons, often broad. |

| H-5 | ~8.0 (s) | ~135 | Positive (CH) | Aromatic proton, deshielded by ring and nitro group. |

| C-2 | - | ~158 | N/A (Quat.) | Carbon bearing the amino group. |

| C-3 | - | ~130 | N/A (Quat.) | Carbon bearing the nitro group. |

| C-4 | - | ~148 | N/A (Quat.) | Methyl-bearing aromatic carbon. |

| C-6 | - | ~155 | N/A (Quat.) | Methyl-bearing aromatic carbon. |

| 4-CH₃ | ~2.5 (s) | ~20 | Positive (CH₃) | Methyl group on the pyridine ring. |

| 6-CH₃ | ~2.6 (s) | ~24 | Positive (CH₃) | Methyl group on the pyridine ring. |

-

¹H NMR: The spectrum is expected to be simple, showing three sharp singlets for the magnetically non-equivalent methyl groups and the single aromatic proton, plus a broad singlet for the two amine protons. The absence of splitting (multiplicity) is a key feature, indicating no protons are on adjacent carbons.

-

¹³C NMR: The spectrum should display all 7 carbon signals.

-

DEPT-135: This experiment is crucial for confirming carbon types. It will show two positive peaks for the CH₃ groups, one positive peak for the aromatic CH, and the four quaternary carbons will be absent.

Protocol: Standard 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse, a 2-second relaxation delay, and accumulate 1024-2048 scans.

-

DEPT-135 Acquisition: Use a standard DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ signals.

2D NMR (HSQC & HMBC): Assembling the Framework

While 1D NMR provides the parts, 2D NMR shows how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹JCH coupling). It provides an unambiguous link between the ¹H and ¹³C assignments. [9]For our molecule, it will show three cross-peaks, connecting the H-5 signal to its carbon, and each of the two CH₃ proton signals to their respective carbons.

Caption: Key expected HSQC correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH and ³JCH). These long-range correlations are the "glue" that connects the spin systems. [10] Key Expected HMBC Correlations:

Proton Signal Correlates to Carbon Signal (Expected ²J, ³J) Structural Information Confirmed H-5 C-3, C-4, C-6 Confirms H-5 is adjacent to C-4 and C-6, and meta to C-3. 4-CH₃ C-3, C-5 Confirms the methyl group is at position C-4. 6-CH₃ C-5 Confirms the methyl group is at position C-6. | -NH₂ | C-2, C-3 | Confirms the amino group is at position C-2. |

These correlations, taken together, allow for the unambiguous assembly of the entire 4,6-dimethyl-3-nitro-2-amino substitution pattern on the pyridine ring.

2D NMR (NOESY): Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in 3D space (typically < 5 Å), which is invaluable for confirming regiochemistry and stereochemistry. [11][12][13]

-

Key Insight: For 4,6-Dimethyl-3-nitropyridin-2-amine, we expect to see a crucial NOE correlation between the single aromatic proton (H-5) and the protons of both the 4-CH₃ and 6-CH₃ groups. This definitively proves that H-5 is situated between these two methyl groups, ruling out the 5-nitro isomer. Additionally, an NOE between the amine protons (-NH₂) and the H-5 proton would be expected.

Caption: Key expected NOESY correlations.

Definitive Confirmation: X-Ray Crystallography

While the complete NMR dataset provides an extremely high degree of confidence, single-crystal X-ray diffraction remains the gold standard for absolute and unequivocal structure proof. [14][15]It provides a precise 3D model of the molecule, including exact bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the title compound is not publicly available, a structure for the exceptionally similar analogue, 4-Methyl-3-nitropyridin-2-amine , has been published. [1]This data serves as a powerful reference point.

Comparative Crystallographic Data for 4-Methyl-3-nitropyridin-2-amine[1]

| Parameter | Reported Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines the unit cell geometry. |

| Space Group | P2₁/n | Defines the symmetry within the crystal. |

| Pyridine Ring | Planar (RMS dev = 0.0135 Å) | As expected for an aromatic system. |

| N-O···H Intramolecular H-bond | Yes | Stabilizes the conformation of the amino group. |

| Nitro Group Dihedral Angle | 15.5(3)° | The nitro group is slightly twisted out of the ring plane. |

| Intermolecular Interactions | N-H···N hydrogen bonds forming dimers; π-π stacking | These interactions govern the crystal packing. |

The structural parameters from this closely related molecule provide authoritative benchmarks against which our spectroscopic interpretations can be validated. For instance, the slight twisting of the nitro group is a subtle conformational detail that would be difficult to ascertain from NMR alone but is clearly defined by crystallography.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a goniometer head. Use a modern CCD diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). [1]Collect a full sphere of diffraction data while rotating the crystal.

-

Structure Solution & Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods and refine the atomic positions and thermal parameters against the experimental data until convergence.

Conclusion

The structure of 4,6-Dimethyl-3-nitropyridin-2-amine is elucidated through a synergistic and self-validating workflow. High-resolution mass spectrometry establishes the molecular formula, C₇H₉N₃O₂. A comprehensive suite of 1D and 2D NMR experiments, particularly HMBC and NOESY, maps the complete covalent framework and confirms the 3-nitro regiochemistry, decisively distinguishing it from other potential isomers. Finally, comparison with existing high-quality X-ray crystallography data for a closely related analogue provides the ultimate confirmation of bond lengths, angles, and conformational preferences. This multi-modal approach, integrating orthogonal techniques, represents the modern standard for rigorous and unequivocal structure elucidation in chemical and pharmaceutical research.

References

-

ResearchGate. (n.d.). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Methyl-3-nitropyridin-2-amine. PMC. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Retrieved from [Link]

-

ResearchGate. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]

-

IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Retrieved from [Link]

-

PubMed. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]

-

Semantic Scholar. (1988). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

-

ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]

-

MDPI. (n.d.). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic COSY(), HMBC (2,3JH-CHC) and NOE correlations () of 6. Retrieved from [Link]

-

YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]

-

Wiley Online Library. (1986). 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. Retrieved from [Link]

- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

YouTube. (2012). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). NOESY Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X ray crystallography. PMC. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of (4,6-dimethyl-pyridin-2-yl). Retrieved from [Link]

-

Springer. (n.d.). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wiley.com [wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. mdpi.com [mdpi.com]

- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 4,6-Dimethyl-3-nitropyridin-2-amine: A Framework for Research and Drug Development

Abstract: This document presents a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of 4,6-Dimethyl-3-nitropyridin-2-amine. While specific mechanistic studies on this compound are not yet prevalent in published literature, this guide synthesizes information from structurally related aminopyridine and nitropyridine derivatives to propose a plausible mechanism of action and to provide a detailed roadmap for its experimental validation. The proposed framework is grounded in established pharmacological principles and aims to empower researchers to systematically investigate the therapeutic potential of this compound.

Introduction and Chemical Profile

4,6-Dimethyl-3-nitropyridin-2-amine belongs to the aminopyridine class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The presence of a nitro group and methyl substituents on the pyridine ring suggests the potential for unique biological interactions. Aminopyridine derivatives have been explored for a wide range of therapeutic applications, including treatments for neurodegenerative disorders, cancer, and microbial infections.[3][4][5][6]

Chemical Structure:

-

IUPAC Name: 4,6-Dimethyl-3-nitropyridin-2-amine

-

Molecular Formula: C7H9N3O2

-

Core Scaffold: Aminopyridine

The combination of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring likely influences the molecule's electronic distribution, hydrogen bonding capacity, and overall reactivity, which are key determinants of its interaction with biological targets.

Hypothesized Mechanism of Action: A Multi-Target Hypothesis

Based on the known biological activities of related aminopyridine and nitropyridine compounds, we propose a multi-target hypothesis for the mechanism of action of 4,6-Dimethyl-3-nitropyridin-2-amine. The primary hypothesized targets fall into two main categories: ion channels and cellular kinases.

Hypothesis 1: Modulation of Voltage-Gated Potassium Channels

A prominent mechanism of action for several aminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels.[7] By inhibiting these channels, the compound could alter cellular membrane potential, leading to a range of downstream effects depending on the cell type.

Proposed Signaling Pathway:

Caption: Proposed pathway for Kv channel modulation.

Hypothesis 2: Inhibition of Cellular Kinases

The pyridine scaffold is a common feature in many kinase inhibitors. The nitro and amino functional groups could facilitate hydrogen bonding and other interactions within the ATP-binding pocket of various kinases, leading to their inhibition.

Proposed Signaling Pathway:

Caption: Tiered experimental workflow for mechanism of action validation.

Phase 1: Initial Screening and Target Identification

Objective: To identify the broad biological activity of 4,6-Dimethyl-3-nitropyridin-2-amine and to narrow down the potential target classes.

Experimental Protocols:

-

Phenotypic Screening:

-

Protocol: Utilize a panel of human cancer cell lines (e.g., from the NCI-60 panel) and microbial strains (e.g., Gram-positive and Gram-negative bacteria, fungi) to assess the compound's anti-proliferative and antimicrobial activity.

-

Methodology:

-

Prepare serial dilutions of the compound.

-

Treat cell lines or microbial cultures with the compound for a defined period (e.g., 48-72 hours for cancer cells, 24 hours for microbes).

-

Assess cell viability using assays such as MTT or resazurin.

-

Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

-

-

Causality: A broad-spectrum activity would suggest a fundamental cellular target, while selective activity would point towards a more specific target.

-

-

Target Class Screening:

-

Protocol: Submit the compound to commercially available screening panels for major drug target classes, such as a kinase panel (e.g., KinomeScan) and an ion channel panel.

-

Methodology: These are typically binding or enzymatic assays performed by specialized contract research organizations (CROs).

-

Causality: This will provide direct, albeit preliminary, evidence for or against the hypothesized targets and may reveal unexpected targets.

-

Phase 2: Target Validation and Mechanistic Elucidation

Objective: To validate the putative targets identified in Phase 1 and to elucidate the downstream cellular consequences of target engagement.

Experimental Protocols:

-

Biochemical Assays (for Kinase Targets):

-

Protocol: Perform in vitro kinase assays to determine the IC50 of the compound against the identified kinase hits.

-

Methodology:

-

Utilize a purified recombinant kinase.

-

Incubate the kinase with its substrate and ATP in the presence of varying concentrations of the compound.

-

Measure kinase activity using methods such as radiometric assays (32P-ATP) or fluorescence-based assays.

-

Perform kinetic studies (e.g., Michaelis-Menten) to determine the mode of inhibition (e.g., competitive, non-competitive).

-

-

Causality: This confirms direct enzymatic inhibition and provides insights into the binding mechanism.

-

-

Electrophysiology (for Ion Channel Targets):

-

Protocol: Use patch-clamp electrophysiology to characterize the effect of the compound on the identified ion channel.

-

Methodology:

-

Use a cell line that expresses the target ion channel.

-

Perform whole-cell patch-clamp recordings to measure ionic currents in the presence and absence of the compound.

-

Determine the dose-response relationship and the effect on channel gating properties.

-

-

Causality: This is the gold standard for confirming and characterizing ion channel modulation.

-

-

Cell-Based Assays:

-

Protocol: Investigate the downstream effects of target engagement in a relevant cellular context.

-

Methodology:

-

For Kinase Targets: Use Western blotting to assess the phosphorylation status of downstream substrates of the target kinase in treated cells.

-

For Ion Channel Targets: Measure changes in intracellular ion concentrations (e.g., using fluorescent indicators) or membrane potential.

-

-

Causality: This links direct target engagement to a measurable cellular response, confirming the biological relevance of the interaction.

-

Phase 3: In Vivo Model Validation

Objective: To evaluate the efficacy and target engagement of the compound in a disease-relevant animal model.

Experimental Protocols:

-

Disease-Relevant Animal Models:

-

Protocol: Select an appropriate animal model based on the validated mechanism of action (e.g., a tumor xenograft model for an anticancer compound, a model of neuroinflammation for a neuroactive compound).

-

Methodology:

-

Administer the compound to the animals at various doses.

-

Monitor disease progression and relevant physiological parameters.

-

Assess for toxicity and adverse effects.

-

-

Causality: This provides evidence of in vivo efficacy.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

Protocol: Correlate the compound's concentration in plasma and tissues with its effect on the target (pharmacodynamics).

-

Methodology:

-

Collect plasma and tissue samples at various time points after compound administration.

-

Measure compound concentration using methods like LC-MS/MS.

-

Assess target engagement in tissues (e.g., by measuring the phosphorylation of a kinase substrate in tumor tissue).

-

-

Causality: This establishes a link between drug exposure and the biological effect, which is crucial for dose selection and translation to clinical studies.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for In Vitro Assays

| Assay Type | Target/Cell Line | Endpoint | Result |

| Cell Viability | MCF-7 | IC50 | 1.2 µM |

| Kinase Inhibition | EGFR | IC50 | 0.5 µM |

| Electrophysiology | Kv1.3 | IC50 | 2.5 µM |

Conclusion

While the specific mechanism of action of 4,6-Dimethyl-3-nitropyridin-2-amine remains to be fully elucidated, the framework presented in this guide provides a robust and scientifically rigorous approach to its investigation. By systematically progressing through the proposed experimental workflow, researchers can validate the hypothesized mechanisms, potentially uncover novel biological activities, and pave the way for the development of this compound into a valuable therapeutic agent.

References

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

-

4-Methyl-3-nitropyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

-

Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). Molecules. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2021). Molecules. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). Molecules. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules. [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022). European Journal of Medicinal Chemistry. [Link]

-

[Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. (1981). Arzneimittel-Forschung. [Link]

-

2-Amino-4-methyl-3-nitropyridine. PubChem. [Link]

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

biological activity of 4,6-Dimethyl-3-nitropyridin-2-amine derivatives

An In-Depth Technical Guide on the Biological Activity of 4,6-Dimethyl-3-nitropyridin-2-amine Derivatives

Authored by a Senior Application Scientist

Foreword: The Emerging Pharmacological Significance of Nitropyridines

The pyridine ring is a "privileged structural motif" in drug design, forming the core of numerous FDA-approved drugs.[1] When functionalized with a nitro group, the resulting nitropyridines become versatile precursors for a wide range of biologically active molecules, demonstrating activities from anticancer and antiviral to anti-neurodegenerative.[1] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and potential for interaction with biological targets.[2] This guide focuses on a specific, promising scaffold: 4,6-Dimethyl-3-nitropyridin-2-amine . We will delve into the synthesis, multifaceted biological activities, and therapeutic potential of its derivatives, providing a technical foundation for researchers and drug development professionals.

The Core Scaffold: Synthesis and Chemical Profile

The foundational molecule, 4,6-dimethyl-3-nitropyridin-2-amine, serves as a crucial starting material for a diverse library of derivatives. Its synthesis is typically achieved through multi-step reactions, often starting from readily available precursors like acetylacetone and malononitrile to form a cyanopyridone intermediate.[3]

Further derivatization is key to unlocking a spectrum of biological activities. A common strategy involves nucleophilic substitution reactions, where the amino group or other positions on the ring are modified. For instance, related 2-chloro-3-nitropyridines are frequently reacted with various amines to generate a library of N-substituted derivatives.[1][4]

General Synthesis Workflow for Derivatives

The following diagram illustrates a generalized workflow for synthesizing derivatives from a chloropyridine precursor, a common strategy in the synthesis of related bioactive pyridine compounds.[1][5]

Caption: Generalized workflow for synthesizing N-substituted derivatives.

A Spectrum of Biological Activity: From Microbes to Cancer Cells

Derivatives of the nitropyridine scaffold exhibit a remarkable breadth of biological activities. The presence of the nitro group often enhances potency compared to analogous compounds lacking this feature.[1][6]

Anticancer and Cytotoxic Potential

Nitropyridine derivatives have demonstrated significant potential as anticancer agents.[1] Fused pyrimidine derivatives, which can be synthesized from aminopyridine precursors, are of considerable pharmacological interest for their cytotoxic effects.[5]

Studies on related pyridine derivatives have shown potent, selective activity against various human cancer cell lines, including:

The mechanism of action for many of these compounds involves the inhibition of key cellular processes. For example, some nitropyridine derivatives function by inhibiting cytosolic thioredoxin reductase 1, a crucial enzyme in cancer cell redox regulation.[1] Others act as potent inhibitors of kinases like JAK2 or glycogen synthase kinase-3 (GSK3), which are involved in cell signaling pathways critical for tumor growth and survival.[1]

Table 1: Representative Anticancer Activity of Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Pyrazolo[3,4-d]pyrimidine | Non-Small Cell Lung (NCI-H522) | % Inhibition | >180% | [7] |

| Pyrazolo[3,4-d]pyrimidine | Renal (ACHN) | % Inhibition | >180% | [7] |

| Tetralin-pyridopyrimidine | Cervix (HeLa) | IC₅₀ | 3.5 µg/mL | [9] |

| Tetralin-pyridopyrimidine | Breast (MCF7) | IC₅₀ | 4.5 µg/mL | [9] |

| Pyrido[3,4-d]pyrimidine | Breast (MDA-MB-468) | % Growth Inhibition | 71.42% | [5] |

| 4,6-diamino-1,3,5-triazine | Ovarian (OV90) | IC₅₀ | 3.3-22 µM | [8] |

Antimicrobial and Antifungal Activity

Drug resistance is a growing crisis in the management of infectious diseases.[2] Nitropyridine derivatives have emerged as promising antimicrobial agents. Cocrystals of 2-amino-5-nitropyridine have demonstrated enhanced in vitro activity against both Gram-positive (e.g., S. aureus, S. pneumoniae) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to their parent compounds.[1][6]